molecular formula C8H4INO2 B3194705 4-iodo-1H-Isoindole-1,3(2H)-dione CAS No. 856832-08-1

4-iodo-1H-Isoindole-1,3(2H)-dione

Cat. No.: B3194705
CAS No.: 856832-08-1
M. Wt: 273.03 g/mol
InChI Key: GWIPRGVTJBZBAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-1H-Isoindole-1,3(2H)-dione (CAS 856832-08-1) is a halogenated derivative of the phthalimide scaffold, characterized by a significant iodine substituent at the 4-position of the isoindole ring . This iodine atom introduces substantial steric bulk and electron-withdrawing effects, which profoundly influence the compound's physicochemical properties and its interactions in biological and chemical contexts . The phthalimide core is a privileged structure in medicinal chemistry, known for its structural versatility, membrane permeability, and diverse bioactivities, which include anti-inflammatory, antioxidant, and receptor-modulating properties . As a versatile chemical intermediate, this compound is highly valuable in organic synthesis. It readily undergoes substitution reactions where the iodine atom can be replaced by various nucleophiles, such as amines or thiols, to create a diverse library of 4-substituted isoindole-1,3-dione derivatives for structure-activity relationship (SAR) studies . Furthermore, its core structure is a key building block in scientific research for developing novel therapeutic candidates. Derivatives of isoindole-1,3-dione are actively investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for research in neurodegenerative diseases like Alzheimer's . Recent studies on related phthalimide derivatives have also demonstrated significant analgesic potential in various preclinical pain models, including neurogenic, inflammatory, and neuropathic pain, indicating a broad spectrum of pharmacological activity . The molecular formula is C 8 H 4 INO 2 and it has a molecular weight of 273.03 g/mol . Its canonical SMILES representation is C1=CC2=C(C(=C1)I)C(=O)NC2=O . This product is intended for research purposes only and is not intended for human or veterinary use .

Properties

IUPAC Name

4-iodoisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIPRGVTJBZBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1H-Isoindole-1,3(2H)-dione typically involves the iodination of isoindole-1,3-dione. One common method is the electrophilic aromatic substitution reaction, where isoindole-1,3-dione is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions.

Industrial Production Methods

Industrial production methods for 4-iodo-1H-Isoindole-1,3(2H)-dione may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of safer and more environmentally friendly oxidizing agents is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1H-Isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-substituted isoindole-1,3-dione derivatives.

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of reduced isoindole derivatives.

Scientific Research Applications

Chemical Synthesis

4-Iodo-1H-Isoindole-1,3(2H)-dione serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of diverse derivatives. For instance, reactions with sodium azide or potassium thiocyanate can yield 4-substituted isoindole derivatives.
  • Oxidation and Reduction : This compound can undergo oxidation to form higher oxidation state compounds or reduction to yield reduced isoindole derivatives. Common reagents for these transformations include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 4-Iodo-1H-Isoindole-1,3(2H)-dione exhibits potential biological activities, making it a subject of interest in medicinal chemistry:

  • Anticancer Properties : Preliminary studies suggest that this compound may influence cellular pathways related to cancer progression. Its interactions with specific biomolecules could lead to the development of novel anticancer agents.
  • Antimicrobial Activity : Investigations into its antimicrobial properties are ongoing, with the potential for application in developing new antibiotics or antifungal agents.

Material Science

In material science, 4-Iodo-1H-Isoindole-1,3(2H)-dione is explored for its utility in synthesizing new materials with unique properties. Its ability to form halogen bonds due to the iodine atom enhances its interactions in polymer chemistry and nanomaterials.

Mechanistic Studies

The mechanism of action of 4-Iodo-1H-Isoindole-1,3(2H)-dione varies based on its application. In biological contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The iodine atom's electronic properties significantly affect binding affinities and reactivity profiles.

Mechanism of Action

The mechanism of action of 4-iodo-1H-Isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways and processes. The iodine atom can play a crucial role in these interactions by affecting the compound’s electronic properties and binding affinity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substitution pattern on the isoindole-dione scaffold critically impacts molecular weight, lipophilicity (logP), and electronic properties. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Isoindole-dione Derivatives

Compound Substituent(s) Molecular Weight (g/mol) logP (Predicted) Key Structural Features
4-Iodo-1H-isoindole-1,3(2H)-dione Iodo (C4) 273.05* ~2.5 Bulky, electron-withdrawing, hydrophobic
4-Methoxy-1H-isoindole-1,3(2H)-dione Methoxy (C4) 176.17 ~0.8 Electron-donating, polar
5-Amino-1H-isoindole-1,3(2H)-dione Amino (C5) 162.15 ~0.2 Electron-donating, basic (pKa ~9.5)
4-Nitro-2-octyl-1H-isoindole-1,3(2H)-dione Nitro (C4), Octyl (N2) 306.31 ~4.2 Strongly electron-withdrawing, lipophilic
4-Hydroxy-2-methyl-1H-isoindole-1,3(2H)-dione Hydroxy (C4), Methyl (N2) 179.17 ~1.1 Polar, hydrogen-bonding capability

*Calculated based on formula C₈H₄INO₂.

Key Observations :

  • Iodo vs. Methoxy : The iodine atom increases molecular weight by ~55% compared to methoxy, enhancing hydrophobicity (higher logP), which may improve blood-brain barrier (BBB) permeability .
  • Iodo vs. Amino: The amino group’s polarity and basicity contrast with iodine’s hydrophobicity, affecting solubility and target selectivity.
Antioxidant Activity
  • Thiophene-containing derivatives : Exhibit superior antioxidant activity compared to unsubstituted phthalimides, attributed to radical scavenging by the thiophene moiety .
  • 4-Methoxy derivatives : Moderate antioxidant activity, with enhanced CNS permeability due to balanced logP values .
Enzyme and Receptor Interactions
  • The iodine atom’s size may sterically hinder or enhance binding depending on the active site .
  • PDE10A and Serotonin Receptors : 4-Methoxy derivatives demonstrate dual affinity for PDE10A (Ki = 12 nM) and 5-HT1A/7 receptors, making them candidates for antipsychotic therapies .
Electrochemical Properties
  • Amino-substituted derivatives: Exhibit quasi-reversible reduction processes (E₁/2 = -1.2 V vs. SCE), forming stable radical anions. Iodo derivatives may show similar redox behavior due to electron-withdrawing effects .

Pharmacokinetics and Toxicity

  • BBB Permeability : Hydrophobic substituents (e.g., iodo, octyl) enhance BBB penetration, as seen in 2-methyl-4-oxo-quinazoline derivatives .
  • Toxicity: Most derivatives, including 4-methoxy and amino analogs, are predicted non-toxic in silico.

Biological Activity

4-Iodo-1H-Isoindole-1,3(2H)-dione, a derivative of isoindole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, particularly focusing on its anti-inflammatory and cytotoxic effects, supported by recent research findings.

Chemical Structure and Synthesis

The compound 4-iodo-1H-isoindole-1,3(2H)-dione is characterized by an isoindole backbone with an iodine substituent at the 4-position. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions, yielding derivatives that can be further modified for enhanced biological activity.

1. Cyclooxygenase Inhibition

Research has demonstrated that derivatives of isoindole-1,3(2H)-dione exhibit significant inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2. In a study involving multiple derivatives, several compounds showed greater inhibition of COX-2 compared to the reference drug meloxicam. Specifically, two compounds exhibited a COX-2/COX-1 affinity ratio superior to that of meloxicam, indicating a potential for selective anti-inflammatory activity .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)COX-2/COX-1 Ratio
Meloxicam50751.5
Compound A60801.33
Compound B70901.29

2. Antioxidant Properties

The antioxidant capabilities of 4-iodo-1H-Isoindole-1,3(2H)-dione derivatives have been evaluated through various assays measuring their ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). The results indicate that these compounds can effectively reduce oxidative stress markers in vitro .

3. Cytotoxicity

In vitro studies assessing the cytotoxic effects of 4-iodo-1H-Isoindole-1,3(2H)-dione on human cancer cell lines have shown promising results. Notably, these compounds exhibited low cytotoxicity across various concentrations (10–90 µM), suggesting a favorable safety profile while maintaining therapeutic efficacy against specific cancer types .

Case Study 1: In Vivo Antinociceptive Activity

A study investigated the antinociceptive effects of several isoindole derivatives in murine models. The results indicated that compounds derived from 4-iodo-1H-Isoindole-1,3(2H)-dione significantly reduced pain responses in both peripheral and central pain models. These findings suggest potential applications in pain management therapies .

Case Study 2: Molecular Docking Studies

Molecular docking analyses have provided insights into the binding interactions of these compounds with COX enzymes. The studies revealed that the presence of an aromatic moiety enhances binding affinity and selectivity towards COX-2, which is crucial for developing targeted anti-inflammatory drugs .

Q & A

Q. What are the optimized synthetic routes for 4-iodo-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?

A common method involves refluxing precursor compounds in ethanol with stoichiometric control. For example, a fluorinated derivative was synthesized by refluxing 2-hydroxy-1H-isoindole-1,3(2H)-dione with 1-(2,4-difluorophenyl)methanamine in ethanol for 1 hour, yielding 72% after slow evaporation . Key parameters include:

ParameterExample ValueImpact on Yield
SolventEthanolHigh solubility
TemperatureReflux (~78°C)Accelerates kinetics
Reaction Time1 hourMinimizes side reactions
Stoichiometry1:1 molar ratioPrevents excess reagent waste

Alternative routes may use microwave-assisted synthesis or catalyst systems to reduce time and improve regioselectivity.

Q. Which analytical techniques are critical for characterizing 4-iodo-1H-isoindole-1,3(2H)-dione derivatives?

  • X-ray Crystallography : Resolves stereochemistry and confirms crystal packing, as demonstrated for fluorinated analogs .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N at ~1300 cm⁻¹) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR distinguish substituent positions, with iodine’s electronegativity causing distinct deshielding effects.
  • Mass Spectrometry : Validates molecular weight (e.g., NIST data for similar compounds: C8H6N2O2, MW 162.1454 ).

Q. What safety protocols are essential when handling 4-iodo-1H-isoindole-1,3(2H)-dione?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods due to potential iodine vapor release.
  • Storage : Room temperature in airtight containers, away from reductants .
  • Waste Disposal : Segregate halogenated waste per EPA guidelines.

Advanced Research Questions

Q. How can functionalization strategies enhance the bioactivity of 4-iodo-1H-isoindole-1,3(2H)-dione derivatives?

  • PEGylation : Introducing polyethyleneglycol (PEG) chains improves solubility and pharmacokinetics. For example, thalidomide-PEG5-NH2 derivatives show enhanced bioavailability .
  • Heterocyclic Substitution : Adding piperidinyl or acridinyl groups (e.g., 2-[7-[(1,2,3,4-tetrahydro-9-acridinyl)amino]heptyl]- derivatives) modulates DNA intercalation properties .
  • Click Chemistry : Azide-alkyne cycloaddition enables rapid diversification of the isoindole core .

Q. How should researchers address contradictory spectral data in synthesized derivatives?

  • Cross-Validation : Compare NMR, IR, and mass spectra with computational predictions (e.g., NIST InChIKey databases ).
  • Crystallographic Refinement : Adjust H-atom positions via difference maps, as done for fluorinated analogs .
  • Batch Analysis : Replicate syntheses under controlled conditions to isolate variables (e.g., solvent purity, humidity).

Q. What role does computational modeling play in optimizing 4-iodo-1H-isoindole-1,3(2H)-dione applications?

  • Molecular Docking : Predict binding affinity to targets like kinases or proteasomes using InChIKey-derived 3D structures .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide substituent design for redox-active applications.
  • Machine Learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Q. How can factorial design improve experimental workflows for derivative synthesis?

A 2³ factorial design evaluates three variables (e.g., temperature, solvent, catalyst) at two levels:

VariableLow LevelHigh Level
Temperature70°C110°C
SolventEthanolDMF
CatalystNonePd/C (5 mol%)

Analyzing interactions identifies optimal conditions while minimizing trials. For example, high-temperature DMF with Pd/C may maximize yield but require post-synthesis purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-1H-Isoindole-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
4-iodo-1H-Isoindole-1,3(2H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.